molecular formula C14H14O2S B14713744 Benzyl 4-methylbenzenesulfinate CAS No. 13146-13-9

Benzyl 4-methylbenzenesulfinate

Cat. No.: B14713744
CAS No.: 13146-13-9
M. Wt: 246.33 g/mol
InChI Key: RRVUSQWGYOTGGP-UHFFFAOYSA-N
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Description

Benzyl 4-methylbenzenesulfinate is a sulfinate ester characterized by a benzyl group attached to the sulfinate oxygen and a 4-methylphenyl (p-tolyl) group as the sulfonyl substituent. It is commonly synthesized via nucleophilic substitution or catalytic esterification, yielding a light yellow to yellow liquid or solid depending on the reaction conditions . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 7.61 (d, J = 8.4 Hz, 2H, aromatic), 7.35–7.23 (m, 7H, aromatic), 5.02 (d, J = 11.2 Hz, 1H), 4.55 (d, J = 11.2 Hz, 1H, CH₂), 2.43 (s, 3H, CH₃) .
  • Yield: 72–83% in optimized procedures .
  • Applications: Serves as a precursor in palladium-catalyzed cross-coupling reactions and desulfitative transformations .

Properties

CAS No.

13146-13-9

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

benzyl 4-methylbenzenesulfinate

InChI

InChI=1S/C14H14O2S/c1-12-7-9-14(10-8-12)17(15)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

RRVUSQWGYOTGGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 4-methylbenzenesulfinate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with 4-methylbenzenesulfinyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures (0-5°C) to ensure high yield and purity .

Another method involves the use of sodium hydride as a base in tetrahydrofuran, followed by the addition of 4-methylbenzenesulfinyl chloride. This reaction is carried out at ambient temperature and provides a good yield of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired scale and purity of the product. Continuous flow reactors and automated systems are sometimes employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-methylbenzenesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of benzyl 4-methylbenzenesulfinate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Yield and Physical State

The electronic and steric properties of substituents significantly influence synthesis efficiency and physical characteristics:

Compound Substituent(s) Yield (%) Physical State Melting Point (°C) Key Distinguishing Features
Benzyl 4-methylbenzenesulfinate Benzyl 72–83 Light yellow solid or liquid High yield; versatile reactivity
4-Nitrothis compound 4-Nitrobenzyl 83 Yellow liquid Electron-withdrawing nitro group enhances electrophilicity
4-Chlorothis compound 4-Chlorobenzyl 81 Yellow liquid Chlorine substituent moderates reactivity
Benzhydryl 4-methylbenzenesulfinate Diphenylmethyl (benzhydryl) 84 White solid 162–164 High crystallinity due to bulky group
1-Phenylethyl 4-methylbenzenesulfinate 1-Phenylethyl 40 Yellow liquid Steric hindrance reduces yield
Cycloheptyl 4-methylbenzenesulfinate Cycloheptyl 62 Colorless oil Aliphatic chain affects lipophilicity
Methyl 4-methylbenzenesulfinate Methyl 81 Yellow liquid Simplest alkyl variant; lower molecular weight

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., benzhydryl) improve crystallinity but may reduce solubility. Aliphatic chains (e.g., cycloheptyl) increase lipophilicity .
  • Steric Effects : 1-Phenylethyl derivatives exhibit lower yields (40%) due to steric hindrance during synthesis .

Spectroscopic and Structural Differences

¹H NMR Shifts :

  • Benzyl Protons : this compound shows distinct doublets at δ 5.02 and 4.55 (J = 11.2 Hz) for the diastereotopic CH₂ group, whereas phenethyl analogs (e.g., Phenethyl 4-methylbenzenesulfinate) exhibit dt peaks at δ 4.22 and 3.80 (J = 10.0 Hz) due to conformational flexibility .
  • Aromatic Protons : Electron-withdrawing substituents (e.g., nitro, chloro) deshield aromatic protons, shifting signals downfield (e.g., δ 7.61 in nitro derivatives vs. δ 7.49 in benzyl) .

13C NMR and MS Data :

  • The sulfinate sulfur atom induces characteristic shifts in adjacent carbons (e.g., δ 64.8 for the benzyl-O-S group in phenethyl derivatives) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weights, with deviations <5 ppm in calculated vs. observed values .

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